

Natural sources and isolation of (+)-cis-Carveol

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Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335

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An In-depth Technical Guide to the Natural Sources and Isolation of **(+)-cis-Carveol**

Introduction

(+)-cis-Carveol, with the chemical formula $C_{10}H_{16}O$, is a monocyclic monoterpenoid alcohol. It is one of the four stereoisomers of carveol. This compound and its isomers are naturally occurring constituents of various plant essential oils, contributing to their characteristic aromas. Notably, carveol possesses a minty and caraway-like scent and is utilized in the food and fragrance industries. For researchers and drug development professionals, understanding the natural distribution and effective isolation of specific stereoisomers like **(+)-cis-carveol** is crucial for investigating its biological activities and potential therapeutic applications. This guide provides a comprehensive overview of the primary natural sources of **(+)-cis-carveol** and details the technical protocols for its isolation and purification.

Natural Sources of (+)-cis-Carveol

(+)-cis-Carveol is found in the essential oils of a variety of plants. The concentration and isomeric composition can vary significantly based on the plant species, geographical location, and harvesting time. The primary sources are members of the Lamiaceae (mint) and Apiaceae (parsley) families.

Table 1: Principal Natural Sources of Carveol Isomers

Plant Species (Scientific Name)	Common Name	Plant Part	Reported Carveol Isomers & Concentration
Carum carvi	Caraway	Seeds/Fruit	Contains (+)-cis-Carveol and (+)-trans-Carveol. The essential oil is primarily composed of (+)-carvone (50-60%) and (+)-limonene (~40%), with carveol as a minor constituent. One analysis identified cis-carveol at 5.01%.
Mentha spicata	Spearmint	Leaves/Aerial Parts	The essential oil is a significant source of (-)-cis-carveol. It also contains other isomers; one study reported 0.6% cis-carveol in the essential oil. The main component is typically (-)-carvone.
Anethum graveolens	Dill	Seeds	The essential oil contains (+)-cis-carveol. The major components of dill seed oil are (+)-carvone and (+)-limonene.
Mentha longifolia	Horse Mint	Leaves/Shoot	The composition is highly variable. Some chemotypes contain

carvone and related compounds. One database reports the presence of cis-carveol in the shoot, with concentrations ranging from 10.0 to 115.0 ppm.

Cymbopogon giganteus	-	Essential oil contains carveol isomers.
Cymbopogon martinii	Palmarosa	Reported to contain (-)-cis-carveol.

Isolation Methodologies

The isolation of **(+)-cis-carveol** from its natural sources is a multi-step process. It begins with the extraction of the essential oil from the plant material, followed by fractionation and chromatographic purification to isolate the specific stereoisomer.

Essential Oil Extraction by Hydrodistillation

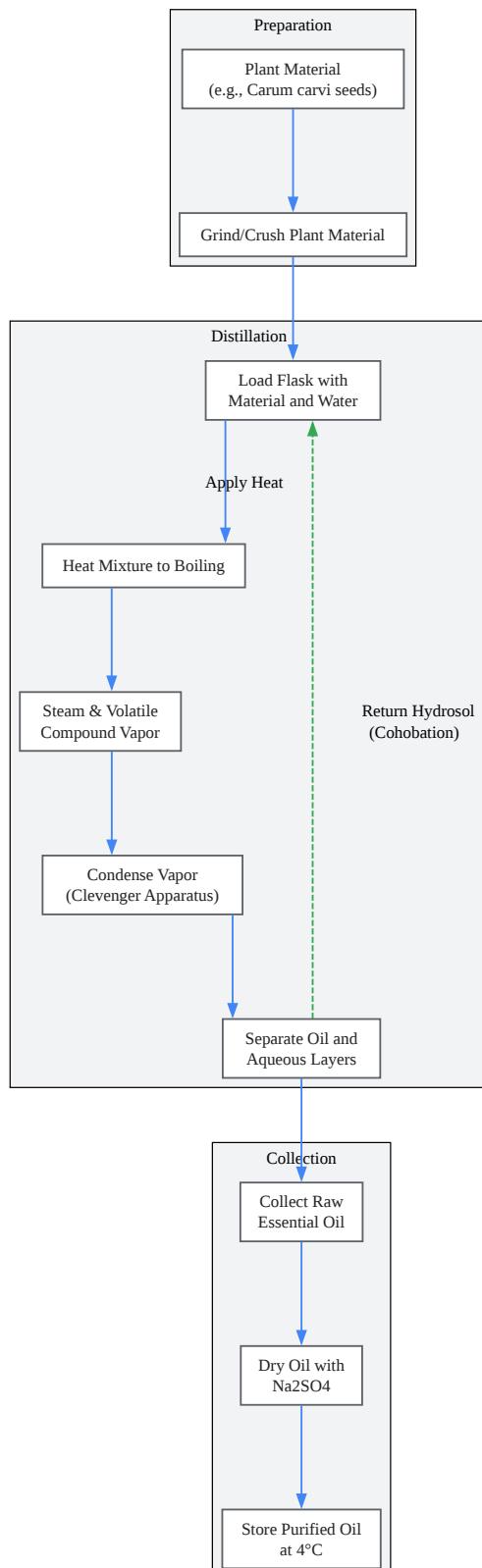
Hydrodistillation is the most common method for extracting essential oils from plant materials like seeds and leaves. The process involves co-distilling the plant material with water; the steam carries the volatile organic compounds, which are then condensed and separated.

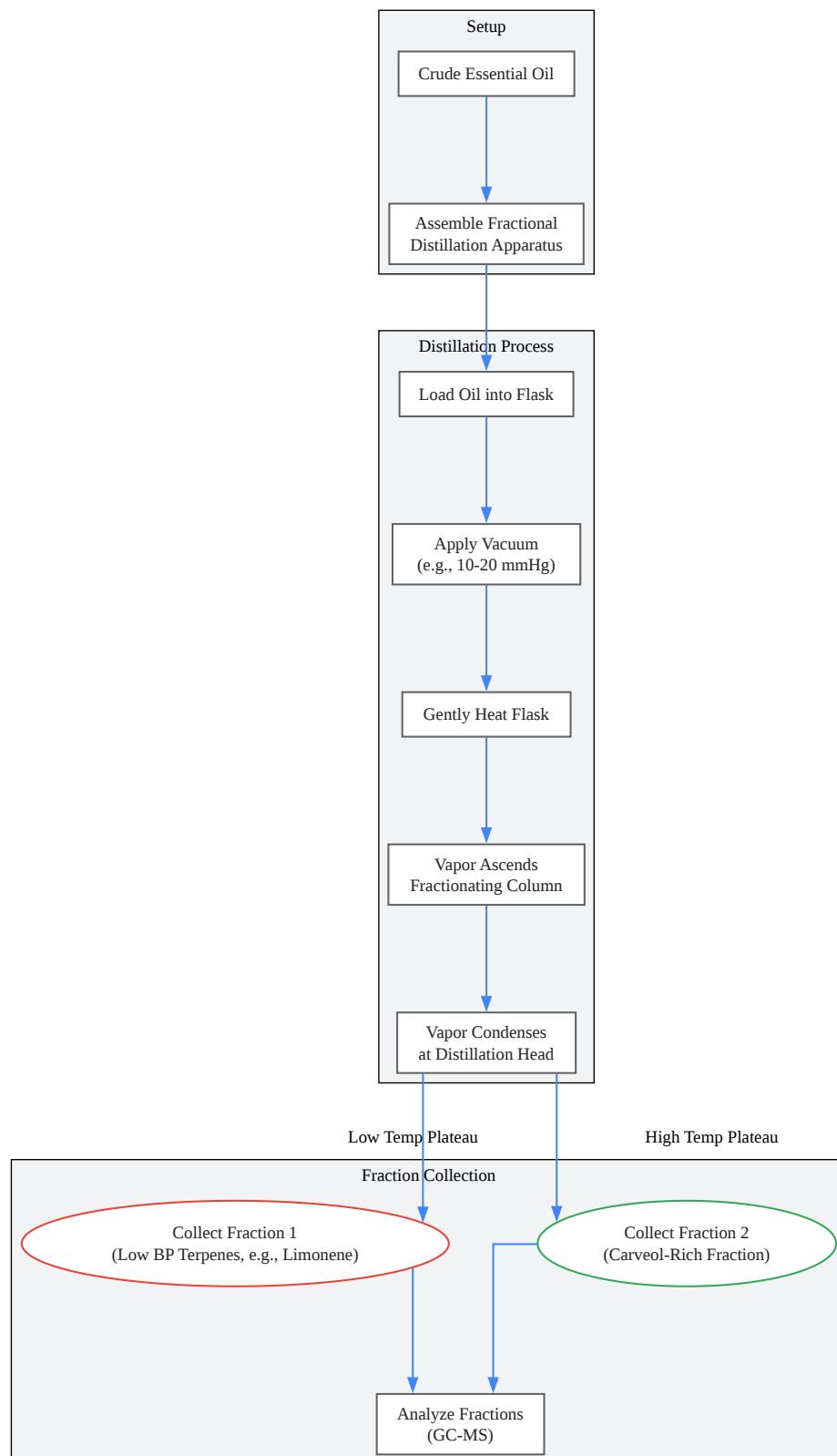
Experimental Protocol for Hydrodistillation:

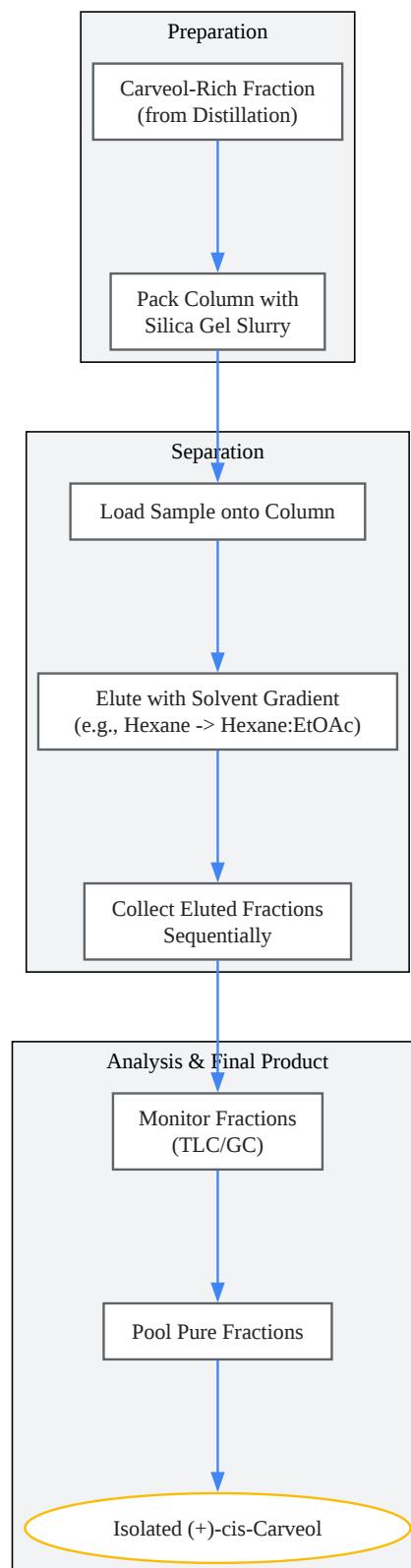
- Preparation of Plant Material: Weigh approximately 500 g of fresh or dried plant material (e.g., *Carum carvi* seeds or *Mentha spicata* leaves). If using fresh material, it may be chopped or crushed to increase the surface area.
- Apparatus Setup: Place the plant material into a large round-bottom flask (e.g., 5 L capacity). Add a sufficient volume of deionized water to fully immerse the material.
- Distillation: Connect the flask to a Clevenger-type apparatus, which is designed to separate and return the aqueous phase to the distillation flask while collecting the less dense essential

oil.

- Heating: Heat the flask using a heating mantle to bring the water to a boil. The steam will pass through the plant material, volatilizing the essential oil components.
- Condensation and Collection: The steam and essential oil vapor mixture travels into the condenser, where it cools and liquefies. In the Clevenger collection tube, the immiscible essential oil will form a layer on top of the water.
- Duration: Continue the distillation for 3-5 hours to ensure complete extraction of the volatile components.
- Recovery: After cooling, carefully collect the separated essential oil from the graduated tube of the Clevenger apparatus.
- Drying: Treat the collected oil with a drying agent like anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed vial at 4°C, protected from light.





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